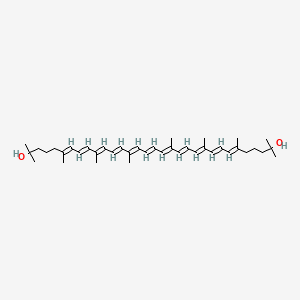

Dihydroxylycopene

説明

1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene has been reported in Rhodomicrobium vannielii and Stigmatella aurantiaca with data available.

特性

CAS番号 |

4212-57-1 |

|---|---|

分子式 |

C40H60O2 |

分子量 |

572.9 g/mol |

IUPAC名 |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-2,31-diol |

InChI |

InChI=1S/C40H60O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-16,19-28,41-42H,17-18,29-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,26-16+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |

InChIキー |

FOHPEEJTFCJHNI-FIKDCGPASA-N |

同義語 |

1,2,1’,2’‐Tetrahydro‐ψ,ψ‐carotene‐1,1’‐diol |

製品の起源 |

United States |

Foundational & Exploratory

The Dihydroxylycopene Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the dihydroxylycopene biosynthesis pathway in plants. Tailored for researchers, scientists, and drug development professionals, this document outlines the core biochemical steps, enzymatic players, and relevant analytical methodologies. While this compound is not a major carotenoid in most plant species, its formation is of interest for understanding carotenoid metabolism and its potential applications.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Structurally, it is a hydroxylated derivative of the acyclic carotenoid lycopene (B16060). While the biosynthesis of major xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) is well-characterized, the direct pathway to this compound in plants is less defined and is thought to occur as a minor branch of the general carotenoid biosynthetic pathway. This guide will detail the established upstream reactions leading to the precursor lycopene and the putative enzymatic steps responsible for its hydroxylation.

The Core Biosynthesis Pathway

The formation of this compound originates from the general carotenoid pathway, which takes place within the plastids. The pathway can be segmented into three main stages: the formation of the C40 backbone, the desaturation and isomerization to form lycopene, and the subsequent hydroxylation steps.

Upstream Pathway: From Isoprenoid Precursors to Lycopene

The biosynthesis begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these units by geranylgeranyl diphosphate (B83284) synthase (GGPPS) leads to the formation of the 20-carbon molecule, geranylgeranyl diphosphate (GGPP).

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by phytoene (B131915) synthase (PSY) to form the colorless 40-carbon carotenoid, 15-cis-phytoene. A series of desaturation and isomerization reactions, catalyzed by phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , ζ-carotene isomerase (Z-ISO) , and carotenoid isomerase (CRTISO) , converts phytoene into the red-colored, all-trans-lycopene.

Putative this compound Formation

The direct hydroxylation of lycopene to form this compound is not a well-documented major pathway in plants. The primary substrates for carotenoid hydroxylases are the cyclic carotenes, α-carotene and β-carotene.[1][2][3] However, the formation of this compound can be hypothesized to occur through the promiscuous activity of these known carotenoid hydroxylases on the acyclic lycopene.

There are two main classes of carotenoid hydroxylases in plants:

-

Non-heme di-iron β-carotene hydroxylases (BCH or HYD): These enzymes are primarily responsible for hydroxylating the β-rings of β-carotene to form zeaxanthin.

-

Cytochrome P450 monooxygenases (CYP97 family): This family includes β-ring hydroxylases (CYP97A) and ε-ring hydroxylases (CYP97C), which are crucial for lutein synthesis from α-carotene.[1][2]

It is plausible that these enzymes, particularly the β-carotene hydroxylases, could catalyze the addition of hydroxyl groups to the terminal pseudo-ionone rings of lycopene, resulting in this compound. This would be a minor side reaction compared to their primary activity on cyclized substrates.

Quantitative Data

Direct quantitative data for this compound in plant tissues is scarce in the literature, reflecting its status as a minor carotenoid. To provide context, the following table summarizes the concentrations of the precursor lycopene and the major downstream hydroxylated products, lutein and β-carotene, in different varieties of ripe tomato fruit, a well-studied carotenoid-accumulating plant.

| Carotenoid | Tomato Variety | Concentration (µg/g fresh weight) | Reference |

| Lycopene | Cherry | 95.5 | [4] |

| Roma | 87.3 | [4] | |

| On-the-vine | 55.4 | [4] | |

| High Lycopene Variety (HLT-F71) | 120.0 | [5] | |

| β-Carotene | Cherry | 7.8 | [6] |

| Roma | 6.5 | [6] | |

| High Lycopene Variety (HLT-F71) | 10.2 | [5] | |

| Lutein | Cherry | 1.1 | [6] |

| Roma | 0.8 | [6] |

Note: These values can vary significantly based on cultivar, ripeness, and growing conditions.

Experimental Protocols

The analysis of this compound follows the general principles of carotenoid analysis. The key steps are extraction, saponification (optional), and chromatographic separation and quantification.

Carotenoid Extraction

This protocol is adapted for the extraction of carotenoids from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruit)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (HPLC grade) with 0.1% (w/v) Butylated Hydroxytoluene (BHT)

-

Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Freeze a known weight of plant tissue (1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a glass tube and add 10-20 mL of acetone with BHT.

-

Homogenize the sample using a vortex or sonicator for 5-10 minutes.

-

Filter the extract through a Büchner funnel with filter paper.

-

Repeat the extraction of the solid residue with fresh acetone until the residue is colorless.

-

Combine the acetone extracts in a separatory funnel.

-

Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated NaCl solution to the separatory funnel.

-

Gently mix the phases and allow them to separate. The carotenoids will partition into the upper organic phase.

-

Discard the lower aqueous phase.

-

Wash the organic phase with distilled water two to three times to remove residual acetone.

-

Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE:methanol, 1:1, v/v).

-

Store the extract in amber glass vials at -20°C until analysis.

Saponification (Optional)

Saponification is performed to remove chlorophylls (B1240455) and acyl lipids that can interfere with the chromatographic analysis of xanthophylls.

Materials:

-

Carotenoid extract (in petroleum ether or similar solvent)

-

10% (w/v) methanolic KOH

-

Saturated NaCl solution

-

Distilled water

Procedure:

-

To the carotenoid extract in the organic solvent, add an equal volume of 10% methanolic KOH.

-

Incubate the mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.

-

After incubation, add distilled water to the mixture in a separatory funnel.

-

Gently mix and allow the phases to separate.

-

Collect the upper organic phase containing the carotenoids.

-

Wash the organic phase repeatedly with saturated NaCl solution and then with distilled water until the washings are neutral (check with pH paper).

-

Proceed with the drying and evaporation steps as described in the extraction protocol.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD) is the standard method for separating and quantifying carotenoids. A C30 column is recommended for optimal separation of carotenoid isomers.

Instrumentation and Conditions:

-

HPLC System: With a quaternary pump, autosampler, and photodiode array detector.

-

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Methanol/water (95:5, v/v) with 0.1% triethylamine.

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE).

-

Gradient Elution:

-

0-15 min: 15% B

-

15-30 min: linear gradient to 50% B

-

30-40 min: linear gradient to 80% B

-

40-45 min: hold at 80% B

-

45-50 min: return to 15% B

-

50-60 min: column re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: Diode array detector scanning from 250-600 nm. Quantification is typically performed at the wavelength of maximum absorption (λmax) for each carotenoid (for lycopene and its derivatives, this is around 470 nm).

Quantification:

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of known concentrations. In the absence of a commercial this compound standard, provisional quantification can be done using the calibration curve of a structurally similar carotenoid, such as zeaxanthin or lutein, and reporting the results as "zeaxanthin equivalents."

Conclusion

The biosynthesis of this compound in plants is presented as a putative, minor pathway branching from the central carotenoid biosynthesis route. It is likely mediated by the promiscuous activity of known carotenoid hydroxylases on the acyclic precursor, lycopene. Further research is needed to identify specific enzymes with significant lycopene hydroxylase activity in plants and to quantify the occurrence of this compound in various plant species. The experimental protocols provided in this guide offer a robust framework for the extraction, separation, and quantification of this and other carotenoids, facilitating further investigation into this intriguing area of plant biochemistry.

References

- 1. Defining the primary route for lutein synthesis in plants: The role of Arabidopsis carotenoid β-ring hydroxylase CYP97A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Interactions between Carotene Ring Hydroxylases Drive Lutein Formation in Plant Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant Characterization of Six Tomato Cultivars and Derived Products Destined for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Lycopene-Derived Dihydroxycarotenoids in Flora

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of novel bioactive compounds for pharmaceutical development has intensified the focus on carotenoids, a class of pigments with significant antioxidant properties. While lycopene (B16060) is a well-documented and abundant carotenoid in various fruits, its hydroxylated derivative, dihydroxylycopene, is not commonly found in plant tissues. Instead, lycopene serves as a critical precursor for a diverse array of downstream dihydroxycarotenoids, known as xanthophylls, such as lutein (B1675518) and zeaxanthin. This technical guide delineates the primary natural sources of the precursor lycopene, provides a comprehensive overview of the biosynthetic pathway leading to its dihydroxy derivatives, and details the experimental protocols requisite for their extraction, identification, and quantification.

Introduction: Dihydroxycarotenoids and Their Precursors

Carotenoids are C40 tetraterpenoid pigments synthesized by plants, algae, and some microorganisms. Their extended system of conjugated double bonds is responsible for their vibrant colors and potent antioxidant activity. Lycopene, a linear, acyclic carotenoid, is a key intermediate in the carotenoid biosynthetic pathway.

While direct hydroxylation of the acyclic lycopene to form a stable, accumulating this compound is not a major metabolic outcome in most fruits and vegetables, lycopene is the essential substrate for the synthesis of cyclic dihydroxycarotenoids. This process involves two key stages:

-

Cyclization: The terminal ends of the lycopene molecule are cyclized to form α-carotene and β-carotene.

-

Hydroxylation: Hydroxyl groups are added to the cyclic rings of α-carotene and β-carotene by specific enzymes to produce dihydroxycarotenoids, primarily lutein and zeaxanthin.

Therefore, this guide focuses on the principal dietary sources of the precursor, lycopene, and the subsequent biosynthetic pathways and analytical methodologies related to its dihydroxy derivatives.

Primary Natural Sources of Lycopene

The concentration of lycopene is particularly high in a select number of red- and pink-hued fruits and vegetables. These plant sources serve as the foundational reservoirs for the biosynthesis of downstream hydroxylated carotenoids. The quantitative data for lycopene content in prominent sources are summarized in Table 1.

| Fruit/Vegetable | Scientific Name | Plant Part Analyzed | Mean Lycopene Content (mg/100g fresh weight) |

| Gac Fruit | Momordica cochinchinensis | Aril | 38.0[1] |

| Tomato (processing varieties) | Solanum lycopersicum | Fruit | 7.0 - 13.0[2] |

| Watermelon (red flesh) | Citrullus lanatus | Flesh | 4.81[3] |

| Pink Guava | Psidium guajava | Pulp | 5.2 |

| Pink Grapefruit | Citrus paradisi | Pulp | 3.36[4] |

Note: Lycopene content can vary significantly based on cultivar, ripeness, growing conditions, and processing methods.

Biosynthesis of Dihydroxycarotenoids from Lycopene

The conversion of lycopene to its dihydroxy derivatives (xanthophylls) is a multi-step enzymatic process occurring within the plastids of plant cells. The pathway is a critical branch point in carotenoid metabolism.

The key enzymatic steps are:

-

Lycopene ε-cyclase (LCYE) and Lycopene β-cyclase (LCYB) : These enzymes catalyze the formation of ε- and β-ionone rings at the ends of the linear lycopene molecule. The concerted action of both enzymes produces α-carotene (one ε-ring, one β-ring), while the action of LCYB at both ends produces β-carotene (two β-rings).

-

Carotenoid Hydroxylases (CHY) : These enzymes introduce hydroxyl groups onto the ionone (B8125255) rings. They belong to two main families:

The hydroxylation of β-carotene at the C3 and C3' positions by β-hydroxylases yields zeaxanthin . The hydroxylation of α-carotene by ε-hydroxylase and β-hydroxylase yields lutein .

References

- 1. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Status of bioactive compounds in foods, with focus on fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carotene Hydroxylase Activity Determines the Levels of Both α-Carotene and Total Carotenoids in Orange Carrots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The evolution and function of carotenoid hydroxylases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Analysis of β- and ɛ-Ring Carotenoid Hydroxylases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the In Vitro Antioxidant Capacity of Dihydroxylycopene

This technical guide is intended for researchers, scientists, and drug development professionals interested in the antioxidant properties of carotenoids. It provides an in-depth overview of the common in vitro assays used to determine antioxidant capacity, detailed experimental protocols, and insights into the underlying signaling pathways.

Quantitative Antioxidant Capacity of Lycopene (B16060)

The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. The following table summarizes representative IC50 values for lycopene from various in vitro antioxidant assays.

| Antioxidant Assay | Test Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Lycopene | 54.008[1] | Ascorbic Acid | 53.568[1] |

| Hydrogen Peroxide Radical Scavenging | Lycopene | 47.662[1] | Ascorbic Acid | 36.554[1] |

| Nitric Oxide Radical Scavenging | Lycopene | 57.879[1] | Ascorbic Acid | - |

| Reducing Power Assay | Lycopene | 45.609[1] | Ascorbic Acid | - |

Experimental Protocols for In Vitro Antioxidant Assays

Accurate assessment of antioxidant capacity relies on standardized and well-defined experimental protocols. This section details the methodologies for three widely used assays: DPPH, ABTS, and FRAP.

The DPPH assay is a popular method for screening the free radical scavenging ability of antioxidants.[2][3] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[2][4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[2]

-

Test sample (dihydroxylycopene or other antioxidant)

-

Positive control (e.g., Ascorbic acid, Trolox)[2]

-

Spectrophotometer or microplate reader[2]

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.[2] Dilute the stock solution to a working concentration (often 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.[2]

-

Sample Preparation: Dissolve the test sample in a suitable solvent at various concentrations.[2]

-

Reaction: Add a defined volume of the sample solution to the DPPH working solution. A common ratio is 1:1 or 1:2 (sample:DPPH).[2]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

-

Measurement: Measure the absorbance of the solution at 517 nm.[2][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

-

Potassium persulfate (2.45 mM)[8]

-

Phosphate-buffered saline (PBS) or ethanol

-

Test sample

-

Positive control (e.g., Trolox, Ascorbic acid)[8]

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][9]

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6-30 minutes).[8][11]

-

Measurement: Measure the absorbance at 734 nm.[8]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex.[12][13]

Materials:

-

FRAP reagent, which consists of:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)[14]

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[14]

-

Ferric chloride (FeCl₃) solution (20 mM)[14]

-

-

Test sample

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of FRAP Working Solution: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the solution to 37°C before use.[14]

-

Reaction: Add a small volume of the sample solution to the FRAP working solution.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-60 minutes).[12][13]

-

Calculation: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO₄) and is expressed as FRAP units or equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of carotenoids like lycopene are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or antioxidants like lycopene, Nrf2 is released from Keap1 and translocates to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), leading to their upregulation.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]

- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 6. researchgate.net [researchgate.net]

- 7. zen-bio.com [zen-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Lycopene alleviates disc degeneration under oxidative stress through the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lycopene: A Natural Arsenal in the War against Oxidative Stress and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Dihydroxylycopene: A Technical Guide to its Discovery, Isolation, and Purification

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of dihydroxylycopene, a hydroxylated acyclic carotenoid. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthetic origins of this molecule and outlines the sophisticated methodologies required for its extraction and purification to a high degree of purity. The guide synthesizes critical data into accessible formats, including detailed experimental protocols and quantitative summaries, to facilitate further research and application of this promising bioactive compound.

Discovery and Natural Sources

This compound is a xanthophyll carotenoid derived from the hydrocarbon backbone of lycopene (B16060). Its discovery is rooted in the broader exploration of carotenoid diversity in photosynthetic and non-photosynthetic bacteria. While not as ubiquitous as its precursor, lycopene, this compound and its glycosylated derivatives have been identified in several species of purple nonsulfur bacteria, notably within the genera Rhodopseudomonas and Thiocapsa. For instance, Rhodopseudomonas acidophila is known to produce carotenoids of the spirilloxanthin (B1238478) series, which includes hydroxylated derivatives of lycopene. The initial identification of these compounds was made possible through a combination of chromatographic separation and spectroscopic analysis, which revealed the presence of polar carotenoids with distinct absorption spectra compared to lycopene.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways, which provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP). The dedicated carotenoid biosynthesis pathway to this compound proceeds as follows:

-

Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene. This reaction is catalyzed by the enzyme phytoene synthase (CrtB).

-

Desaturation: A series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), convert colorless phytoene into the red-colored lycopene through the intermediates phytofluene, ζ-carotene, and neurosporene.

-

Hydroxylation: The final step is the hydroxylation of the terminal double bonds of lycopene. This crucial transformation is carried out by carotenoid hydratases, with the CrtC gene product being a key enzyme. CrtC introduces hydroxyl groups at the C-1 and C-1' positions of lycopene, yielding 1,1'-dihydroxylycopene. Some organisms may possess other carotenoid hydroxylases, such as CrtG, that can also modify the terminal rings of carotenoids.

The following diagram illustrates the core biosynthetic pathway from lycopene to this compound.

Dihydroxylycopene Chemical Abstracts Service (CAS) number and spectral data.

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

The unique identifier for dihydroxylycopene is its CAS number, which is essential for accurate documentation and database searches in chemical and regulatory contexts.

| Compound Name | Chemical Abstracts Service (CAS) Number |

| This compound | 4212-57-1[1] |

Spectral Data (Expected)

Direct experimental spectral data for this compound is scarce in publicly accessible literature. However, based on the known structure of this compound as a C40 carotenoid, its expected spectral characteristics can be inferred from data on analogous compounds.

UV-Visible Spectroscopy

The color of carotenoids is due to their extended conjugated polyene systems, which absorb light in the visible range. The position of the absorption maxima (λmax) is influenced by the length of the chromophore and the presence of functional groups. For a C40 carotenoid like this compound, the UV-Vis spectrum is expected to show characteristic peaks in the blue-green region.

| Spectral Region | Expected λmax (in ethanol) | Notes |

| UV-Visible | 450 - 500 nm[2] | The spectrum will likely exhibit three distinct peaks or shoulders, a characteristic feature of many carotenoids. The exact positions of the maxima can be influenced by the solvent used.[3] |

Mass Spectrometry

Mass spectrometry of carotenoids typically involves soft ionization techniques to minimize fragmentation and observe the molecular ion peak. Fragmentation patterns can provide valuable structural information.

| Ionization Mode | Expected Fragmentation Patterns |

| Electron Ionization (EI) | While EI can cause extensive fragmentation, key fragments may arise from the cleavage of the polyene chain. The molecular ion peak (M+) would be expected at m/z 572.9, corresponding to the molecular weight of this compound (C40H60O2). |

| Electrospray Ionization (ESI) | ESI is a softer ionization method. The protonated molecule [M+H]+ at m/z 573.9 would be expected. Fragmentation may involve the loss of water molecules (-18 Da) from the hydroxyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) in this compound can be predicted based on the typical values for carotenoids.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Methyl protons on the polyene chain | 1.8 - 2.0 |

| Methyl protons on terminal isopropylidene groups | ~1.7 |

| Methylene protons adjacent to hydroxyl groups | 3.5 - 4.0 |

| Olefinic protons | 6.0 - 7.0 |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl carbons | 12 - 22 |

| Methylene carbons | 30 - 45 |

| Carbons bearing hydroxyl groups | 60 - 75 |

| Olefinic carbons | 120 - 140 |

Experimental Protocol: Isolation of Carotenoids from Rhodospirillum rubrum

Rhodospirillum rubrum is a photosynthetic bacterium known to produce various carotenoids, including intermediates that can be hydroxylated to form compounds like this compound.[4][5] The following protocol outlines a general method for the extraction and purification of carotenoids from this organism.[5][6]

1. Cell Culture and Harvest:

-

Cultivate Rhodospirillum rubrum under appropriate anaerobic phototrophic conditions to induce carotenoid biosynthesis.

-

Harvest the cells by centrifugation.

2. Cell Lysis and Extraction:

-

Resuspend the cell pellet in a suitable buffer.

-

Lyse the cells using methods such as sonication or French press.

-

Extract the total lipids and pigments from the lysed cells using a mixture of organic solvents, typically a two-phase system like methanol/chloroform/water or acetone/methanol. The carotenoids will partition into the organic phase.

3. Saponification (Optional):

-

To remove interfering lipids and chlorophylls, the crude extract can be saponified using a solution of potassium hydroxide (B78521) in methanol. This step hydrolyzes esterified lipids, which can then be removed by washing with water.

4. Chromatographic Purification:

-

The crude carotenoid extract is concentrated and subjected to chromatographic separation.

-

Thin-Layer Chromatography (TLC): Analytical or preparative TLC on silica (B1680970) gel or alumina (B75360) plates can be used for initial separation and identification based on polarity.

-

Column Chromatography: For larger scale purification, column chromatography using silica gel or alumina as the stationary phase is employed. A gradient of solvents with increasing polarity (e.g., hexane, diethyl ether, acetone) is used to elute the different carotenoids.

-

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification, reversed-phase HPLC is the method of choice. A C18 column is commonly used with a mobile phase gradient of solvents like acetonitrile, methanol, and water.

5. Identification and Characterization:

-

The purified fractions are analyzed using the spectroscopic techniques described above (UV-Vis, MS, NMR) to confirm the identity and purity of the isolated carotenoids.

Workflow for Carotenoid Isolation

The following diagram illustrates the general workflow for the isolation and purification of carotenoids from a bacterial source like Rhodospirillum rubrum.

Caption: Experimental workflow for the isolation and identification of this compound.

References

- 1. 1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene | C40H60O2 | CID 14502754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. fdbio-rptu.de [fdbio-rptu.de]

- 4. High-Level Production of the Industrial Product Lycopene by the Photosynthetic Bacterium Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Solubility Profile of Dihydroxylycopene: A Technical Guide for Researchers

Introduction: Dihydroxylycopene, a xanthophyll carotenoid, holds significant interest in the fields of biotechnology and pharmacology due to its potential antioxidant and other health-benefiting properties. As with many lipophilic molecules, its efficacy and formulation potential are intrinsically linked to its solubility in various solvent systems. This technical guide provides an in-depth overview of the expected solubility of this compound in a range of organic and aqueous solvents, based on data from structurally similar carotenoids. It also outlines detailed experimental protocols for researchers to determine the precise solubility of this compound in their specific applications.

This compound's structure, characterized by a long polyene chain and hydroxyl groups at each end, places it in the xanthophyll subclass of carotenoids. This makes it more polar than carotenes like lycopene (B16060) and β-carotene.[1] Consequently, its solubility is expected to be higher in more polar organic solvents.

Data Presentation: Solubility of Structurally Related Carotenoids

Table 1: Solubility of Selected Carotenoids in Organic Solvents

| Carotenoid | Solvent | Solubility | Temperature (°C) |

| Lutein (B1675518) | Tetrahydrofuran | High | Not Specified |

| Lutein | Acetone | 800 mg/L | Not Specified |

| Lutein | Hexane | 20 mg/L | Not Specified |

| β-Carotene | Tetrahydrofuran | High | Not Specified |

| β-Carotene | Hexane | 600 mg/L | Not Specified |

| β-Carotene | Acetone | 200 mg/L | Not Specified |

| Lycopene (all-E-isomer) | Ethyl Acetate | 145.3 mg/mL | Not Specified |

| Lycopene (all-E-isomer) | Acetone | 42.7 mg/mL | Not Specified |

| Lycopene (all-E-isomer) | Hexane | 25.6 mg/mL | Not Specified |

| Lycopene (all-E-isomer) | Ethanol | 0.6 mg/mL | Not Specified |

| Lycopene (75.6% Z-isomers) | Hexane | 3765.2 mg/mL | Not Specified |

| Lycopene (75.6% Z-isomers) | Ethanol | 2401.7 mg/mL | Not Specified |

| Zeaxanthin | Chloroform | High | Not Specified |

| Zeaxanthin | Hexane | Low (crystals form) | Not Specified |

| Zeaxanthin | Cyclohexane | Low (crystals form) | Not Specified |

Data compiled from multiple sources.[2][3][4][5] It is important to note that the presence of Z-isomers can dramatically increase solubility.[2]

Table 2: Solubility of Selected Carotenoids in Aqueous and Alternative Solvent Systems

| Carotenoid | Solvent System | Solubility | Temperature (°C) |

| Astaxanthin | [P₄₄₄₈]Cl (20% water) | ~40 mg/100g | 65 |

| β-Carotene | [P₄₄₄₈]Cl (20% water) | ~105 mg/100g | 65 |

| Lutein | [P₄₄₄₈]Cl (20% water) | ~5250 mg/100g | 65 |

| Astaxanthin | DES-based microemulsion | 0.27 mg/mL | 35 |

| Lutein | DES-based microemulsion | 12.50 mg/mL | 35 |

[P₄₄₄₈]Cl: Tributyloctylphosphonium chloride, DES: Deep Eutectic Solvent.[6][7]

Experimental Protocols: Determining this compound Solubility

A standardized and rigorous experimental protocol is crucial for obtaining accurate and reproducible solubility data. The following outlines a comprehensive methodology based on the widely accepted shake-flask method coupled with spectrophotometric or chromatographic analysis.

1. Materials and Equipment

-

This compound (high purity standard)

-

Analytical grade solvents

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a C30 column

-

Syringe filters (0.2 µm, solvent-compatible)

2. Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. Ensure undissolved solid is visible.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for 24 to 72 hours to ensure equilibrium is reached. The duration may need to be optimized.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

3. Quantification

-

UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Calculate the concentration from the calibration curve.

-

HPLC Analysis: A C30 reversed-phase column is recommended for carotenoid analysis. Develop a suitable isocratic or gradient mobile phase. Prepare a calibration curve by injecting known concentrations of the this compound standard. Inject the diluted sample and determine the concentration based on the peak area. It is crucial that the injection solvent is compatible with the mobile phase to avoid on-column precipitation.[8]

4. Data Reporting

Solubility should be reported in standard units such as mg/mL, g/L, or mol/L, along with the specific solvent and temperature at which the measurement was performed.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Expected solubility of this compound based on solvent polarity.

References

- 1. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Dihydroxylycopene Under Thermal and Photolytic Stress: A Technical Guide

Disclaimer: Scientific literature extensively covers the stability of various carotenoids, such as lycopene (B16060), lutein (B1675518), and zeaxanthin (B1683548). However, specific experimental data on the thermal and photostability of dihydroxylycopene is limited. This guide synthesizes established principles and experimental data from structurally similar xanthophylls to provide a comprehensive overview and projected stability profile for this compound. The methodologies and data presented are based on analogous compounds and should be adapted and validated for specific research applications involving this compound.

Introduction to this compound and its Stability

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments found in nature. Its chemical structure, featuring a long polyene chain responsible for its color and antioxidant properties, also renders it susceptible to degradation from environmental factors, primarily heat and light.[1][2] The presence of hydroxyl groups distinguishes it from lycopene and may influence its polarity and susceptibility to certain degradation pathways. Understanding the thermal and photostability of this compound is critical for its application in pharmaceuticals, nutraceuticals, and food colorants, ensuring product efficacy, safety, and shelf-life.

Degradation of carotenoids is primarily driven by isomerization and oxidation.[3] Thermal stress typically accelerates the rate of these reactions, leading to a loss of color and biological activity. Similarly, exposure to light, particularly in the presence of oxygen and photosensitizers, can lead to the formation of reactive oxygen species that readily attack the conjugated double bond system of the carotenoid molecule.

Thermal Stability of this compound

The thermal degradation of xanthophylls generally follows first-order or second-order kinetics, where the rate of degradation is dependent on the concentration of the carotenoid and the temperature.[4][5] The stability of these compounds is influenced by factors such as their chemical structure (free or esterified form), the surrounding matrix, and the presence of oxygen.[4][5] Esterified xanthophylls have been shown to be more stable than their free forms.[4][5]

Factors Affecting Thermal Stability

-

Temperature: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. Higher temperatures provide the activation energy needed to overcome the energy barrier for isomerization and oxidation reactions. Studies on other carotenoids have shown significant degradation at temperatures above 50°C.[3]

-

Oxygen: The presence of oxygen is a critical factor in the thermal degradation of carotenoids. Autoxidation is a major degradation pathway, leading to the formation of a variety of oxidation products, including epoxides, apocarotenals, and smaller volatile compounds.

-

Matrix: The food or solvent matrix can significantly impact thermal stability. Antioxidants present in the matrix can offer protection, while pro-oxidants like metal ions can accelerate degradation. The physical state of the matrix (e.g., crystalline vs. amorphous) also plays a role.[5]

Quantitative Data on Thermal Degradation of Related Xanthophylls

The following tables summarize kinetic data from studies on xanthophylls that can be used to estimate the thermal stability of this compound.

Table 1: Thermal Degradation Kinetics of Xanthophylls in a Model System (Acidic, Free Form) [4][5]

| Xanthophyll | Temperature (°C) | Rate Constant (k) (L·mg⁻¹·min⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

| Lutein | 67.5 | 0.009 ± 0.002 | 98.3 ± 12.4 |

| β-Cryptoxanthin | 67.5 | 0.008 ± 0.002 | 96.0 ± 24.0 |

Table 2: Thermal Degradation Kinetics of Xanthophylls in Blood Orange Juice [4][5]

| Xanthophyll | Temperature (°C) | Rate Constant (k) (L·mg⁻¹·min⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

| Lutein | 67.5 | 0.003 ± 0.001 | 65.0 ± 21.8 |

| β-Cryptoxanthin | 67.5 | 0.002 ± 0.001 | 62.3 ± 34.7 |

| cis-Violaxanthin | 67.5 | 0.006 ± 0.001 | 58.7 ± 6.5 |

Photostability of this compound

The conjugated polyene chain of this compound is a strong chromophore, absorbing light in the visible region. This absorption can lead to photo-degradation, especially in the presence of oxygen and sensitizers. The mechanisms of photodegradation are complex and can involve photo-isomerization, photo-oxidation, and fragmentation of the molecule.

Factors Affecting Photostability

-

Light Intensity and Wavelength: Higher light intensity generally leads to a faster degradation rate. The wavelength of light is also crucial, with light in the UV and visible regions being most detrimental.

-

Oxygen: As with thermal degradation, oxygen plays a key role in photodegradation through the formation of reactive oxygen species.

-

Photosensitizers: Compounds that can absorb light energy and transfer it to oxygen to form singlet oxygen can significantly accelerate the photodegradation of carotenoids.

-

Quenchers and Antioxidants: The presence of compounds that can quench excited states of sensitizers or scavenge reactive oxygen species can enhance the photostability of this compound. Lutein and zeaxanthin are known to protect the eye from phototoxic damage by quenching singlet oxygen and other reactive oxygen species.[6]

Quantitative Data on Photostability of Related Xanthophylls

Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermal and photostability of this compound.

Extraction of this compound

A reliable extraction method is the first step in stability testing.

Protocol for Extraction:

-

Sample Preparation: Homogenize the source material (e.g., plant tissue, microbial biomass).

-

Solvent Extraction: Extract the homogenized sample with a suitable organic solvent or solvent mixture (e.g., acetone, ethanol, hexane, or a combination thereof).[10][11] The choice of solvent will depend on the polarity of this compound and the matrix.

-

Saponification (Optional): If this compound is present in an esterified form, saponification with a methanolic potassium hydroxide (B78521) solution can be performed to hydrolyze the esters.[12][13] This step also removes chlorophyll (B73375) and lipids.[14]

-

Partitioning: Partition the extract with a non-polar solvent (e.g., diethyl ether or petroleum ether) and water to separate the carotenoids from water-soluble impurities.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate the extract under reduced pressure at a low temperature (<35°C).

-

Storage: Store the extract under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C or below) in the dark to prevent degradation before analysis.

Thermal Stability Testing

Protocol for Isothermal Degradation Study:

-

Sample Preparation: Dissolve a known concentration of the purified this compound extract in a suitable solvent or matrix. The solvent should be stable at the test temperatures and have a low oxygen content.

-

Incubation: Place aliquots of the sample in sealed, airtight containers (e.g., amber glass vials) to minimize exposure to light and oxygen.

-

Heating: Incubate the samples in a temperature-controlled oven or water bath at various temperatures (e.g., 50, 60, 70, 80°C).[15]

-

Sampling: At predetermined time intervals, remove a sample from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

-

Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as HPLC-PDA or UV-Vis spectrophotometry.

-

Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Determine the degradation kinetics (e.g., first-order) and calculate the rate constants (k) and half-life (t₁/₂) for each temperature. Use the Arrhenius equation to calculate the activation energy (Ea).[15]

Photostability Testing

Protocol for Photodegradation Study:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a transparent solvent.

-

Exposure: Place the sample in a photostability chamber equipped with a calibrated light source that provides controlled illumination and UV radiation, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16][17] A control sample should be wrapped in aluminum foil to protect it from light.

-

Sampling: At specific time points, withdraw aliquots of the exposed and control samples.

-

Analysis: Determine the concentration of this compound in the samples using HPLC-PDA or UV-Vis spectrophotometry.

-

Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation. The degradation kinetics can be modeled similarly to the thermal stability studies.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection:

-

Column: A C30 reversed-phase column is often preferred for carotenoid separation due to its ability to resolve geometric isomers.[10][11]

-

Mobile Phase: A gradient of methanol (B129727) (MeOH) and methyl tert-butyl ether (MTBE) is commonly used.[11]

-

Detection: A PDA detector allows for the monitoring of the absorbance spectrum of the eluting compounds, aiding in identification. The maximum absorbance for this compound should be determined and used for quantification. For many carotenoids, detection is performed around 450 nm.[10][13]

-

Quantification: Quantification is typically performed using an external standard curve of a known carotenoid standard.

UV-Visible Spectrophotometry:

-

This method can be used for the rapid determination of the total carotenoid content.[18][19]

-

The absorbance of the this compound solution is measured at its wavelength of maximum absorbance (λmax).

-

The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette, and c is the concentration. The extinction coefficient for this compound would need to be determined or estimated from similar compounds.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the thermal and photostability of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

References

- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. 1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene | C40H60O2 | CID 14502754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Thermal degradation kinetics of xanthophylls from blood orange in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Photobiology of Lutein and Zeaxanthin in the Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Frontiers | The effects of lutein/ zeaxanthin (Lute-gen®) on eye health, eye strain, sleep quality, and attention in high electronic screen users: a randomized, double-blind, placebo-controlled study [frontiersin.org]

- 9. Lutein, Zeaxanthin, and meso-Zeaxanthin in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of Dihydroxylycopene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxylycopene, a xanthophyll carotenoid derived from lycopene (B16060), exists in numerous isomeric forms with potential biological significance. The identification and characterization of these isomers are crucial for understanding their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the methodologies for the isolation, identification, and characterization of this compound isomers. It includes detailed experimental protocols for extraction and chromatographic separation, as well as in-depth discussions on spectroscopic techniques for structural elucidation. Quantitative data are summarized for comparative analysis, and diagrams of relevant metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex molecules.

Introduction to this compound Isomers

Lycopene, a C40 carotenoid, is a potent antioxidant found in high concentrations in tomatoes and other red fruits.[1] Its metabolism in various organisms can lead to the formation of hydroxylated derivatives, known as this compound. The addition of two hydroxyl groups to the lycopene backbone significantly increases its polarity and introduces new chiral centers, leading to a wide array of potential isomers.

The primary types of isomerism in this compound include:

-

Positional Isomerism: The hydroxyl groups can be located at different positions on the carbon skeleton. A notable example is 1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene, which has been identified in bacteria such as Rhodomicrobium vannielii.

-

Geometric (cis/trans) Isomerism: The long polyene chain of this compound contains multiple carbon-carbon double bonds, each of which can exist in either a cis or trans configuration. The all-trans isomer is typically the most stable and abundant form in nature.[1]

The specific isomeric form of this compound can significantly influence its chemical properties, bioavailability, and biological activity. Therefore, precise identification and characterization are paramount for research and development in fields such as nutrition, pharmacology, and medicine.

Experimental Protocols

Extraction of this compound Isomers from Biological Matrices

The extraction of this compound isomers from natural sources requires careful consideration to minimize degradation and isomerization. The following is a general protocol that can be adapted for various sample types.

Materials:

-

Biological sample (e.g., bacterial cell pellet, plant tissue)

-

Mortar and pestle or homogenizer

-

Solvents: Acetone (B3395972), Methanol (B129727), Methyl tert-butyl ether (MTBE), Petroleum ether, Diethyl ether

-

10% (w/v) Methanolic potassium hydroxide (B78521) (KOH)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Amber glass vials

Protocol:

-

Sample Homogenization: Homogenize the fresh or frozen sample with a mortar and pestle or a mechanical homogenizer in the presence of cold acetone. Perform this step under dim light to prevent photo-oxidation.

-

Solvent Extraction: Repeatedly extract the homogenized sample with a mixture of acetone and methanol until the residue becomes colorless. Pool the solvent extracts.

-

Partitioning: Transfer the pooled extract to a separatory funnel. Add petroleum ether or a mixture of petroleum ether and diethyl ether (1:1, v/v) and an equal volume of saturated NaCl solution. Shake gently to partition the carotenoids into the organic phase.

-

Washing: Discard the lower aqueous phase and wash the upper organic phase several times with distilled water to remove residual polar solvents and water-soluble impurities.

-

(Optional) Saponification: To remove interfering lipids and chlorophylls, especially from plant samples, saponification may be necessary. Add an equal volume of 10% methanolic KOH to the organic extract and leave it overnight at room temperature in the dark.[2] After saponification, wash the organic phase repeatedly with water until it is free of alkali. Saponification should be used with caution as it can cause degradation and isomerization of some carotenoids.[3]

-

Drying and Evaporation: Dry the final organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness using a rotary evaporator at a temperature below 35°C.

-

Storage: Redissolve the dried extract in a small volume of a suitable solvent (e.g., MTBE or a mixture of methanol and MTBE), and store it in an amber glass vial under a nitrogen atmosphere at -20°C or lower until analysis.

Chromatographic Separation of this compound Isomers

High-performance liquid chromatography (HPLC) is the method of choice for the separation of this compound isomers. A C30 reversed-phase column is highly recommended due to its excellent shape selectivity for long-chain carotenoid isomers.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary or binary pump, a refrigerated autosampler, a column oven, and a photodiode array (PDA) or diode array detector (DAD).

-

Column: YMC Carotenoid C30 column (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase:

-

Solvent A: Methanol

-

Solvent B: Methyl tert-butyl ether (MTBE)

-

-

Gradient Elution: A typical gradient program starts with a high percentage of methanol and gradually increases the proportion of MTBE to elute the more nonpolar isomers. A representative gradient is as follows:

-

0-30 min: Linear gradient from 5% B to 30% B in A

-

30-50 min: Linear gradient from 30% B to 50% B in A

-

50-60 min: Isocratic at 50% B

-

60-65 min: Return to initial conditions (5% B)

-

65-75 min: Column re-equilibration

-

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection: PDA/DAD detection in the range of 250-600 nm. Chromatograms are typically monitored at the wavelength of maximum absorption (λmax) for the specific isomers, which is generally between 450 nm and 500 nm.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the chromophore of the this compound isomers. The absorption spectrum is characterized by three distinct peaks. The position of the λmax and the spectral fine structure are indicative of the length of the conjugated double bond system and the presence of cis isomers. Cis isomers typically exhibit a hypsochromic shift (shift to a shorter wavelength) in their λmax and a characteristic "cis-peak" in the UV region (around 360 nm) compared to their all-trans counterparts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about this compound isomers. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique for carotenoids.

-

Molecular Ion: In positive ion mode APCI-MS, this compound isomers will typically show a protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns. For hydroxylated carotenoids, common fragmentation pathways include the loss of water molecules (-18 Da) from the protonated molecule. The specific fragmentation pattern can help to deduce the position of the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound isomers, including the assignment of the stereochemistry of the double bonds and the position of the hydroxyl groups. Both ¹H and ¹³C NMR are employed, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

Due to the complexity and the requirement for relatively large amounts of pure sample, NMR data for specific this compound isomers is scarce in the literature. However, published NMR data for lycopene isomers can serve as a valuable reference for interpreting the spectra of their dihydroxy derivatives.[4]

Quantitative Data

Currently, there is a limited amount of published quantitative data specifically for this compound isomers. The table below provides a template for how such data should be structured for clear comparison. Researchers are encouraged to report their findings in a similar format to build a comprehensive database.

| This compound Isomer | Natural Source | Concentration (µg/g dry weight) | Relative Abundance (%) | Analytical Method | Reference |

| 1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene | Rhodomicrobium vannielii | Data not available | Data not available | HPLC-MS | PubChem CID 14502754 |

| Positional Isomer X | Organism Y | Value | Value | HPLC-DAD | Citation |

| Geometric Isomer Z | Organism W | Value | Value | HPLC-MS/MS | Citation |

Signaling Pathways and Biological Activity

The biological activities and the signaling pathways involving this compound isomers are not yet well-elucidated and represent an active area of research. It is hypothesized that, similar to other carotenoids and their metabolites, this compound may play roles in:

-

Antioxidant Defense: The hydroxyl groups may enhance the radical scavenging capacity of the molecule.

-

Anti-inflammatory Effects: Carotenoids are known to modulate inflammatory signaling pathways.

-

Cell Signaling: Hydroxylated carotenoids may interact with nuclear receptors and other signaling molecules.

The metabolic pathway leading to this compound is believed to be an extension of lycopene metabolism.

Figure 1. Proposed metabolic pathway for the formation of this compound.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the identification and characterization of this compound isomers.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dihydroxylycopene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxylycopene, a metabolite of lycopene (B16060), is a subject of growing interest in biomedical research for its potential therapeutic properties. Access to pure this compound is crucial for in-depth investigation of its biological activities. This document provides detailed application notes and protocols for the chemical synthesis of this compound, specifically focusing on lycopene-5,6-diol, for research purposes. Two primary synthetic routes are presented: a partial synthesis via oxidation and hydrolysis of lycopene, and a total synthesis employing a Wittig reaction strategy. These protocols are intended to guide researchers in obtaining this compound for further studies into its cellular effects and potential as a drug development candidate.

Introduction

Lycopene, a carotenoid abundant in tomatoes and other red fruits, has been extensively studied for its antioxidant and disease-preventing properties. Its metabolites, including this compound, may possess unique biological activities that differ from the parent compound.[1][2][3][4] The study of these metabolites is essential to fully understand the mechanisms behind the health benefits associated with lycopene consumption. However, the low abundance of this compound in natural sources necessitates chemical synthesis to obtain sufficient quantities for research.

This document outlines two effective methods for synthesizing this compound:

-

Partial Synthesis: A straightforward approach involving the epoxidation of commercially available lycopene followed by acid-catalyzed hydrolysis. This method is suitable for producing a mixture of this compound isomers.

-

Total Synthesis: A more complex, multi-step approach using a double Wittig reaction. This strategy allows for greater control over the stereochemistry of the final product.

Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflows are provided to facilitate the successful synthesis and purification of this compound in a laboratory setting.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Partial Synthesis from Lycopene | Total Synthesis via Wittig Reaction |

| Starting Material | Lycopene | Geraniol (B1671447), Nerol, and other small molecules |

| Key Reactions | Epoxidation (MCPBA), Acid-catalyzed hydrolysis | Sharpless asymmetric epoxidation, Wittig reaction |

| Complexity | Relatively low (2 steps from lycopene) | High (multi-step synthesis) |

| Control over Stereochemistry | Limited, produces a mixture of diastereomers | High, allows for the synthesis of specific stereoisomers |

| Reported Yield | Variable, dependent on reaction conditions and purification | Not explicitly stated as a single value due to multi-step nature |

| Purification | HPLC, sensitive to normal-phase silica (B1680970) gel | HPLC with a chiral stationary phase |

Experimental Protocols

Protocol 1: Partial Synthesis of this compound from Lycopene

This protocol describes the synthesis of lycopene-5,6-diol from lycopene through a two-step process of epoxidation and subsequent hydrolysis.

Materials:

-

Lycopene

-

m-Chloroperbenzoic acid (MCPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Petroleum ether

-

Dilute Sulfuric Acid (H₂SO₄), 1% in acetone or 0.1% aqueous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

HPLC system with a C18 or C30 reverse-phase column

Step 1: Epoxidation of Lycopene

-

Dissolve lycopene in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of m-chloroperbenzoic acid (MCPBA) in dichloromethane dropwise to the lycopene solution with constant stirring. The amount of MCPBA should be carefully controlled to favor the formation of mono-epoxides.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the organic layer with a separatory funnel.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lycopene epoxide mixture. The major products are typically lycopene 1,2-epoxide and lycopene 5,6-epoxide.[5][6]

Step 2: Acid-Catalyzed Hydrolysis to this compound

-

Dissolve the crude lycopene epoxide mixture in acetone.

-

Add a 1% solution of sulfuric acid in acetone to the mixture and stir at room temperature for 15 minutes under a nitrogen atmosphere. Alternatively, treat with 0.1% aqueous sulfuric acid for 24 hours.[6]

-

Neutralize the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with a mixture of petroleum ether and diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification:

The crude this compound should be purified by high-performance liquid chromatography (HPLC). A C18 or C30 reverse-phase column is recommended.[7] It is important to note that the oxidation products of lycopene can be sensitive to chromatography on normal-phase silica gel, leading to rearrangements.[5]

Protocol 2: Total Synthesis of this compound via Wittig Reaction

The total synthesis of lycopene-5,6-diol stereoisomers can be achieved through a stepwise C15 + C10 + C15 double Wittig reaction strategy.[5] This is a complex, multi-step synthesis that provides control over the stereochemistry of the final product. The general workflow is outlined below. A full detailed protocol for each step is beyond the scope of these application notes and researchers should refer to the primary literature for specific experimental conditions.

General Workflow:

-

Synthesis of the C15-dihydroxy aldehyde synthons: This is a key step that determines the stereochemistry of the final diol. It can be achieved via Sharpless asymmetric epoxidation of geraniol or nerol, followed by acidic hydrolysis of the resulting epoxides.[5]

-

Synthesis of the C10-dialdehyde synthon: This central building block is also prepared through a series of organic reactions.

-

Double Wittig Reaction: The C15 synthons are converted to their corresponding phosphonium (B103445) salts and then reacted with the C10-dialdehyde in a double Wittig reaction to construct the full C40 carotenoid backbone with the desired dihydroxy functionalities.[8][9]

-

Purification: The final product is purified by HPLC, often using a chiral stationary phase to separate the different stereoisomers.[5]

Mandatory Visualization

Caption: Workflow for this compound Synthesis and Evaluation.

Caption: Potential Cellular Mechanisms of Lycopene Metabolites.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis of this compound for research applications. The choice between partial and total synthesis will depend on the specific research needs, particularly the requirement for stereoisomerically pure compounds. The partial synthesis method offers a more accessible route to obtaining this compound, while the total synthesis provides a means to investigate the biological activities of specific stereoisomers. Successful synthesis and purification of this compound will enable further exploration of its cellular and molecular mechanisms, and its potential as a lead compound in drug discovery and development.

References

- 1. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lycopene metabolism and its biological significance1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gchemglobal.com [gchemglobal.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dihydroxylycopene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxylycopene is a xanthophyll carotenoid, a hydroxylated derivative of lycopene (B16060). Like other carotenoids, it is investigated for its potential antioxidant and other health-promoting properties. Accurate and reliable quantification of this compound in various matrices, such as microbial cultures, plant extracts, and biological samples, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of carotenoids and their isomers.[1][2] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV-Vis detection.

Principle

The method employs a C30 reversed-phase column, which is specifically designed for the separation of long-chain, hydrophobic molecules like carotenoids and their isomers.[1][2][3][4][5] The C30 stationary phase provides enhanced shape selectivity compared to traditional C18 columns, allowing for the resolution of structurally similar carotenoids.[2][3][5] A gradient elution with a mobile phase consisting of methanol (B129727), methyl tert-butyl ether (MTBE), and water is used to separate this compound from other carotenoids and matrix components. Detection is performed using a UV-Vis or photodiode array (PDA) detector at the characteristic maximum absorption wavelength of the analyte. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a this compound standard.

Experimental Protocols

1. Sample Preparation (from Bacterial Culture)

This protocol is adapted from methods for extracting carotenoids from bacterial cells.[1][3][4]

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 4,000 x g for 15 minutes. Discard the supernatant.

-

Cell Lysis and Extraction: To the cell pellet, add 1 mL of methanol and vortex for 2 minutes to lyse the cells.

-

Liquid-Liquid Extraction: Add 2 mL of hexane (B92381) to the methanol-cell mixture and vortex for 2 minutes. To induce phase separation, add 1 mL of water and vortex for an additional minute.

-

Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to achieve clear separation of the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a clean tube.

-

Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., Methanol/MTBE/Water, 81:15:4, v/v/v).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector is suitable.

-

Column: A C30 reversed-phase column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm) is recommended for optimal separation of carotenoid isomers.[3][6]

-

Mobile Phase:

-

A: Methanol/Water (96:4, v/v) with 20 mM Ammonium Acetate

-

B: Methyl tert-butyl ether (MTBE)

-

-

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 31.0 | 95 | 5 |

| 40.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 472 nm (or scanning from 250-600 nm with a PDA detector)

-

Injection Volume: 20 µL

3. Preparation of Standards and Calibration

-

Stock Standard Solution: Prepare a stock solution of this compound standard in the reconstitution solvent at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL).

-

Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated using the coefficient of determination (R²).

Data Presentation

The following table summarizes the typical quantitative data for the HPLC analysis of carotenoids, which can be adapted for this compound.

| Parameter | Typical Value | Description |

| Retention Time (RT) | Analyte-specific | The time at which this compound elutes from the column. This compound is expected to have a shorter retention time than lycopene due to its increased polarity.[7] |

| Linearity (R²) | > 0.995 | A measure of how well the calibration curve fits the data points.[8] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected.[8][9] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8][9] |

| Precision (%RSD) | < 5% | The relative standard deviation of replicate measurements, indicating the method's reproducibility.[9] |

| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often determined by spike-and-recovery experiments.[8] |

Mandatory Visualization

Biosynthesis of this compound